molecular formula C18H23FO2 B239108 4-Fluoroestradiol CAS No. 1881-37-4

4-Fluoroestradiol

Cat. No.: B239108
CAS No.: 1881-37-4
M. Wt: 290.4 g/mol
InChI Key: QZFXMXJXAUMHQR-ZHIYBZGJSA-N
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Description

4-Fluoroestradiol (4-FE2) is a synthetic estrogen and a derivative of estradiol . It is specifically the 4-fluoro analogue of estradiol .


Synthesis Analysis

The synthesis of this compound involves a two-step-one-pot strategy using a fully automated synthesis sequence . The cyclic sulfate precursor MMSE is radiolabeled via a nucleophilic 18 F-fluorination with TBA [ 18 F]F, followed by a hydrolysis step with 20% 1 N H 2 SO 4 /CH 3 CN . The radiolabeled mixture is then purified by semi-preparative reversed-phase (RP) high performance liquid chromatography (HPLC) with a C18 column followed by solid-phase extraction (SPE) with a C18 Plus Sep-Pak cartridge trap/release formulation to give [ 18 F]FES .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of estradiol, with the addition of a fluorine atom . This modification allows it to be used in PET imaging .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic 18 F-fluorination and hydrolysis . Additionally, Cu (I)-catalyzed biorthogonal reactions between alkynes and azides have been applied to the indirect radiofluorination of an estradiol derivative .


Physical and Chemical Properties Analysis

This compound has a molar mass of 290.378 g·mol −1 . It is a lipophilic, steroid-based compound .

Scientific Research Applications

  • Biodistribution and Dosimetry : 4-Fluoro-11β-methoxy-16α-18F-fluoroestradiol (4FMFES) has been developed as a radiolabeled estradiol analog for PET imaging of estrogen receptors (ERs). It shows improved target-to-background ratios compared to 16α-18F-fluoroestradiol (FES) and is considered safe for use in humans, with an effective dose within acceptable limits. This compound has significant, potentially ER-mediated uterus uptake in both pre- and postmenopausal subjects (Beauregard et al., 2008).

  • Carcinogenesis and Metabolism : The metabolic pathway of 4-fluoroestradiol leading to catechol metabolites is thought to be a mechanism in estrogen-induced carcinogenesis. The rate of metabolic conversion and subsequent methylation of these catechols varies between 2- and this compound, influencing their carcinogenic activity (Ashburn et al., 1993).

  • Receptor Imaging and Breast Cancer : 4-Fluoro-11β-methoxy-16α-[18F]difluoroestradiol (4F-M[18F]FES) shows potential for improved PET imaging of estrogen receptor densities in breast cancer patients. The automated synthesis procedure for this compound facilitates its use in clinical trials (Ahmed et al., 2007).

  • Breast Cancer PET Imaging : In a phase II clinical trial, 18F-4FMFES PET imaging demonstrated lower nonspecific signal and better tumor contrast than 18F-FES PET in estrogen receptor-positive breast cancer patients. This results in improved diagnostic confidence and lower false-negative diagnoses (Paquette et al., 2017).

  • Estrogen Receptor Expression Imaging : The PET compound 18F-fluoroestradiol (18F-FES) is used for imaging estrogen receptor (ER) expression in vivo, with uptake correlating with ER expression measured by immunohistochemistry. This imaging may aid in assessing ER status, especially in patients with multiple tumors or tumors that are difficult to biopsy (Peterson et al., 2008).

Mechanism of Action

Fluoroestradiol F 18 binds to the estrogen receptor (ER) . The binding affinity: Kd = 0.13 ± 0.02 nM, Bmax = 1901 ± 89 fmol/mg, and IC50 = 0.085 nM, was determined in an ER+ human breast cancer cell line (MCF7) .

Safety and Hazards

As a radioactive drug, only authorized persons qualified by training and experience should receive, use, or administer 4-Fluoroestradiol . It exposes patients to radiation, which is associated with a dose-dependent increased risk of cancer .

Future Directions

Currently, 4-Fluoroestradiol is approved for clinical use in France and the USA in patients with recurrent or metastatic ER-positive breast cancer . Numerous clinical trials are currently underway investigating expanded uses for 18F-FES in breast cancer patients as well as other patient populations . As a non-invasive in vivo marker of a biologically relevant structure, and a drug target, 18F-FES has advanced precision medicine, with potential for an even greater impact in the coming years .

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-4-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFXMXJXAUMHQR-ZHIYBZGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940297
Record name 4-Fluoroestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881-37-4
Record name (17β)-4-Fluoroestra-1,3,5(10)-triene-3,17-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoroestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001881374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoroestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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